(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-8-13(9(2)17(3)16-8)14(19)18-5-4-11-10(7-18)6-12(15)20-11/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKCVWCKANHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chlorothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling of the Two Rings: The final step involves coupling the thienopyridine and pyrazole rings through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorine Position
The 2-chloro substituent on the thienopyridine ring is primed for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the sulfur and nitrogen atoms.
- Example reaction :
- Conditions : Reactions with amines (e.g., ammonia, alkylamines) or alkoxides typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) .
- Table 1 : Potential nucleophiles and products
Functionalization of the Methanone Bridge
The ketone group can undergo nucleophilic addition or condensation reactions.
Formation of Hydrazones
Reaction with hydrazines generates hydrazone derivatives, useful for further cyclization:
Reduction to Methylene Group
Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄, LiAlH₄) converts the ketone to a methylene bridge:
Pyrazole Ring Reactivity
The 1,3,5-trimethylpyrazole moiety is electron-rich, favoring electrophilic substitution at the 4-position.
Nitration and Sulfonation
- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position.
- Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives .
Cross-Coupling Reactions
The pyrazole may participate in Suzuki-Miyaura couplings if halogenated. For example:
Cyclization and Heterocycle Formation
The ketone bridge and aromatic systems enable cyclization to fused heterocycles.
Formation of Pyridopyrazole Derivatives
Reaction with malononitrile or ethyl cyanoacetate under basic conditions yields fused pyridines:
Thienopyridine Ring Expansion
Oxidation with m-CPBA or H₂O₂ may epoxidize the dihydrothienopyridine ring, enabling ring-opening reactions with nucleophiles .
Stability and Degradation Pathways
- Hydrolysis : The thienopyridine ring is susceptible to acid-catalyzed hydrolysis, particularly at the sulfur atom.
- Photodegradation : UV exposure may lead to C-S bond cleavage, as observed in related thieno[3,2-c]pyridines .
Key Challenges and Considerations
- Steric Hindrance : The 1,3,5-trimethyl groups on the pyrazole may impede electrophilic substitution.
- Solubility : The compound’s lipophilic nature necessitates polar aprotic solvents (DMF, DCM) for reactions.
Scientific Research Applications
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.
Industry: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related methanone derivatives and heterocyclic systems. Below is a comparative analysis based on the available evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing vs. Pyrazole rings with methyl groups (as in the target compound) improve lipophilicity, which may influence membrane permeability in bioactive contexts .
Bioactivity Potential: Thiophene-pyrazole methanones (e.g., compound 7a) are often intermediates in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents . The target compound’s thienopyridine core shares similarities with tricyclic antidepressants or anticonvulsants, though direct evidence of such activity is absent in the provided data .
Research Findings and Methodological Context
- Synthetic Routes: Methanone derivatives are typically synthesized via condensation reactions, as seen in , where malononitrile or ethyl cyanoacetate reacts with thiophene precursors under basic conditions (e.g., triethylamine) . Similar methodologies may apply to the target compound.
- Biological Relevance: Structural analogs like sulforaphane demonstrate that heterocyclic systems can mediate significant biological effects (e.g., anti-osteoarthritic activity via enzyme inhibition) .
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a heterocyclic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thieno[3,2-c]pyridine core and a pyrazole moiety, suggest various pharmacological applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 276.75 g/mol. The presence of chlorine and nitrogen atoms in the structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds related to this structure exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi. The thieno[3,2-c]pyridine scaffold is particularly noted for its antibacterial properties.
- Anticancer Properties : Studies demonstrate that derivatives of thieno[3,2-c]pyridine can inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines.
- Anti-inflammatory Effects : Some compounds within this class have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors involved in key metabolic pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases involved in cell signaling pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested, influencing cellular responses related to inflammation and growth.
Case Studies
- Antimicrobial Activity Study : A study conducted on a series of thieno[3,2-c]pyridine derivatives showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 16 µg/mL.
- Anticancer Evaluation : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Flow cytometry analysis confirmed increased annexin V binding indicative of early apoptosis.
- Anti-inflammatory Research : A recent study highlighted the ability of this compound to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
Comparative Analysis
Q & A
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Solvent System | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 80 | None | 62 | |
| DMF-EtOH (1:1) | 70 | Pd(PPh₃)₄ | 78 | |
| THF-H₂O (3:1) | 100 | CuI | 55 |
Q. Table 2. Key Spectroscopic Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.25 (s, 3H, CH₃), δ 3.85 (t, 2H, CH₂), δ 7.45 (s, 1H, pyrazole) | |
| X-ray Crystallography | Bond length: C=O (1.21 Å), dihedral angle: 85° between rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
